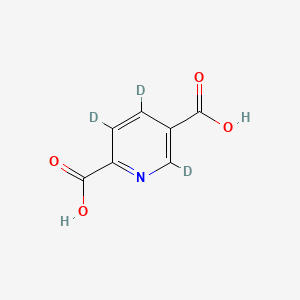

2,5-Pyridinedicarboxylic Acid-d3

Übersicht

Beschreibung

2,5-Pyridinedicarboxylic Acid-d3, also known as isocinchomeronic acid-d3, is a deuterated form of 2,5-pyridinedicarboxylic acid. This compound is a derivative of pyridine with two carboxyl groups positioned at the 2 and 5 locations on the pyridine ring. The deuterium labeling (d3) indicates the presence of three deuterium atoms, which are isotopes of hydrogen. This labeling is often used in scientific research to trace and study the compound’s behavior in various reactions and environments .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Pyridinedicarboxylic Acid-d3 typically involves the deuteration of 2,5-pyridinedicarboxylic acid. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents or solvents under specific conditions. For instance, the compound can be synthesized by reacting 2,5-pyridinedicarboxylic acid with deuterated water (D2O) in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to ensure high purity and yield. The process often includes steps such as purification through crystallization or chromatography to remove any non-deuterated impurities .

Analyse Chemischer Reaktionen

Types of Reactions: 2,5-Pyridinedicarboxylic Acid-d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the carboxyl groups into alcohols or other functional groups.

Substitution: The hydrogen atoms on the pyridine ring can be substituted with other atoms or groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine dicarboxylic acid derivatives, while reduction can produce pyridine alcohols .

Wissenschaftliche Forschungsanwendungen

2,5-Pyridinedicarboxylic Acid-d3 has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,5-Pyridinedicarboxylic Acid-d3 involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a highly selective inhibitor of D-dopachrome tautomerase, an enzyme involved in various biological processes. The compound binds to the active site of the enzyme, blocking its activity and thereby affecting the associated pathways .

Vergleich Mit ähnlichen Verbindungen

- 2,3-Pyridinedicarboxylic Acid (Quinolinic Acid)

- 2,4-Pyridinedicarboxylic Acid (Lutidinic Acid)

- 2,6-Pyridinedicarboxylic Acid (Dipicolinic Acid)

- 3,4-Pyridinedicarboxylic Acid (Cinchomeronic Acid)

- 3,5-Pyridinedicarboxylic Acid (Dinicotinic Acid)

Comparison: 2,5-Pyridinedicarboxylic Acid-d3 is unique due to its deuterium labeling, which makes it particularly useful in tracing studies and understanding reaction mechanisms. Compared to its non-deuterated counterparts, it provides more detailed insights into the behavior of the compound in various environments and reactions .

Biologische Aktivität

2,5-Pyridinedicarboxylic Acid-d3 (also known as dipicolinic acid-d3) is a deuterated derivative of dipicolinic acid, a compound known for its significant biological roles, particularly in bacterial endospores. This article explores the biological activity of this compound, emphasizing its mechanisms of action, potential therapeutic applications, and biochemical properties.

- Molecular Formula : C₇H₅D₃N₄O₄

- Molecular Weight : 167.12 g/mol

- Density : 1.6 ± 0.1 g/cm³

- Melting Point : 242-247 °C (dec.)

- Boiling Point : 441.1 ± 30.0 °C at 760 mmHg

- Flash Point : 220.5 ± 24.6 °C

Biological Role

This compound exhibits several biological activities that are critical in various physiological processes:

- Endospore Heat Resistance :

- Inhibition of Cytokine Activation :

- Recent studies have shown that this compound effectively blocks the activation of CD74 induced by D-dopachrome tautomerase (D-DT), demonstrating a significant selectivity (79-fold) for D-DT over macrophage migration inhibitory factor (MIF). This selectivity suggests potential therapeutic applications in diseases where these cytokines play a role .

The mechanisms through which this compound exerts its biological effects include:

- Calcium Binding : The formation of calcium-dipicolinate complexes is crucial for spore stability and resistance to heat and desiccation.

- Selective Inhibition : The compound's ability to selectively inhibit D-DT suggests it could be used to modulate immune responses in various pathologies.

Table 1: Summary of Research Findings on this compound

Case Study: Inhibition of CD74 Activation

A pilot study investigated the effects of this compound on CD74 activation pathways in human cell models. The results indicated that treatment with the compound significantly reduced inflammatory markers associated with MIF and D-DT pathways, suggesting its potential as an anti-inflammatory agent.

Eigenschaften

IUPAC Name |

3,4,6-trideuteriopyridine-2,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO4/c9-6(10)4-1-2-5(7(11)12)8-3-4/h1-3H,(H,9,10)(H,11,12)/i1D,2D,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVPMIMZXDYBCDF-CBYSEHNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=NC(=C1C(=O)O)[2H])C(=O)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676122 | |

| Record name | (~2~H_3_)Pyridine-2,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246820-77-8 | |

| Record name | (~2~H_3_)Pyridine-2,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.